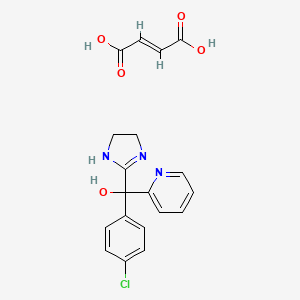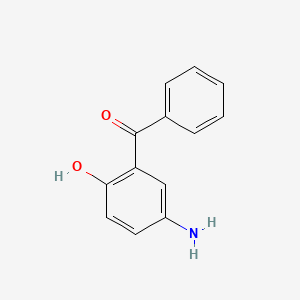![molecular formula C19H20N4O2S B12007580 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007580.png)
4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methyliden]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methyliden]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol beinhaltet typischerweise die Kondensation von 4-Ethoxy-3-methoxybenzaldehyd mit 4-Methylphenylhydrazin, gefolgt von der Cyclisierung mit Thioharnstoff. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, die Skalierbarkeit der Synthese weiter verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-methylphenylhydrazine, followed by cyclization with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methyliden]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in entsprechende Amine oder Thiole umwandeln.
Substitution: Der Triazolring kann nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel können unter geeigneten Bedingungen eingesetzt werden.
Wichtigste gebildete Produkte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und Thiole.
Substitution: Verschiedene substituierte Triazolderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wird auf seine antimikrobiellen, antifungalen und antikanzerogenen Eigenschaften untersucht.
Medizin: Wird als potenzieller Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.
Industrie: Wird bei der Entwicklung von Agrochemikalien, Farbstoffen und Polymeren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methyliden]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, zelluläre Prozesse stören und Apoptose in Krebszellen induzieren. Der Triazolring und die Thiolgruppe spielen eine entscheidende Rolle bei seiner biologischen Aktivität, indem sie starke Wechselwirkungen mit Zielproteinen und Enzymen eingehen.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The triazole ring and thiol group play crucial roles in its biological activity by forming strong interactions with target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-{[(E)-(4-Ethoxyphenyl)methyliden]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol
- 4-{[(E)-(4-Methoxyphenyl)methyliden]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol
- 4-{[(E)-(4-Chlorphenyl)methyliden]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol
Einzigartigkeit
4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methyliden]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol ist einzigartig aufgrund des Vorhandenseins von sowohl Ethoxy- als auch Methoxygruppen am Phenylring, die seine Löslichkeit und biologische Aktivität verbessern können. Die Kombination dieser funktionellen Gruppen mit den Triazol- und Thiol-Einheiten bietet ein vielseitiges Gerüst für weitere chemische Modifikationen und Optimierungen für spezifische Anwendungen.
Eigenschaften
Molekularformel |
C19H20N4O2S |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O2S/c1-4-25-16-10-7-14(11-17(16)24-3)12-20-23-18(21-22-19(23)26)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,22,26)/b20-12+ |
InChI-Schlüssel |
SSNMHSHQMKVWNM-UDWIEESQSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)

![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)



![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12007560.png)
![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
![1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007573.png)


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12007600.png)
